molecular formula C9H16N2O2 B1386418 1-Ethyl-3-(4-oxocyclohexyl)urea CAS No. 1154207-75-6

1-Ethyl-3-(4-oxocyclohexyl)urea

Cat. No. B1386418
M. Wt: 184.24 g/mol
InChI Key: ZPQIJWWXVWIGJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted ureas, such as “1-Ethyl-3-(4-oxocyclohexyl)urea”, can be achieved through a simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(4-oxocyclohexyl)urea” is characterized by a six-membered ring (cyclohexyl group), a urea group, and an ethyl group .


Chemical Reactions Analysis

The Biginelli reaction, which involves the condensation of an aldehyde and urea, is a potential chemical reaction involving “1-Ethyl-3-(4-oxocyclohexyl)urea”. The iminium intermediate generated in this reaction acts as an electrophile for the nucleophilic addition of the ketoester enol .

Scientific Research Applications

  • Ethyl Cyanoacetate and Salicylaldehyde

    • Field : Synthetic, Organic, and Pharmaceutical Chemistry .
    • Application : Used in the synthesis of coumarin-3-carboxylate ester .
    • Method : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .
    • Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • 3-(((1S,3S)-3-(®-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione

    • Field : Pharmaceutical Chemistry .
    • Application : Evaluated as a multi-target antidiabetic agent .
    • Method : The compound was synthesized with a 99:1 enantiomeric ratio .
    • Results : The synthesized compound gave encouraging results against all in vitro antidiabetic targets, exhibiting IC50 values of 6.28, 4.58, 0.91, and 2.36 in α-glucosidase, α-amylase, PTP1B, and DPPH targets, respectively .
  • 1,3,4-Oxadiazole

    • Field : Pharmaceutical Chemistry .
    • Application : Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
  • Dynamic Covalent Urea Bonds

    • Field : Materials Chemistry .
    • Application : Development of self-healing polymer materials .
    • Method : The dynamic covalent character of urea in the presence of zinc ions is confirmed through dissociation reaction experiments and quantum chemical calculations of small-molecule model urea compounds .
    • Results : Based on such dynamic covalent urea bonds, a novel class of self-healing polymer materials with excellent healing efficiencies was developed .
  • Transamination Products

    • Field : Organic Chemistry .
    • Application : The transamination products 1-ethyl-3-benzylurea and 1-ethyl-3-(4-methylphenethyl)urea are formed .
    • Results : Upon continued reaction (typically 24 h and longer), even the follow-up product [1,3-dibenzyl urea or di(4-methylphenethyl)urea] could be observed .
  • Disubstituted Cyclohexanes

    • Field : Organic Chemistry .
    • Application : Study of conformations of disubstituted cyclohexanes .
    • Results : The most stable configurational isomer of a disubstituted cyclohexane will be the isomer that has the most stable conformational isomer .
  • Urea in Agriculture

    • Field : Agricultural Chemistry .
    • Application : Urea is widely used as a nitrogen-release fertilizer .
    • Method : It’s applied to the soil or used as a foliar spray for some crops .
    • Results : Urea fertilizers rapidly transform to the ammonium form in soils. Among solid fertilizers, it has the highest nitrogen content .
  • Urea in Cosmetics

    • Field : Cosmetic Chemistry .
    • Application : Urea is used in a variety of cosmetics and personal care products as a humectant .
    • Method : It’s incorporated into the formulation of creams, lotions, and other cosmetic products .
    • Results : Urea can increase the water content of the skin, making it an effective moisturizing agent and improving its appearance .
  • Urea in Pharmaceuticals

    • Field : Pharmaceutical Chemistry .
    • Application : Urea is used in a number of pharmaceutical applications, particularly in dermatological products .
    • Method : It’s used in creams, lotions, and ointments .
    • Results : Urea can promote rehydration of the skin and alleviate symptoms of dry skin conditions .

Safety And Hazards

The safety data sheet for urea, a related compound, suggests that it is not classified as a hazardous substance or mixture. In case of exposure, appropriate first aid measures such as rinsing with water or seeking medical attention are recommended .

properties

IUPAC Name

1-ethyl-3-(4-oxocyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7H,2-6H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQIJWWXVWIGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(4-oxocyclohexyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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